2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile
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Overview
Description
2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile is a chemical compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry. The presence of the benzotriazole moiety imparts unique physicochemical properties to the compound, making it a valuable tool in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile typically involves the reaction of 5-chloro-2-nitrobenzonitrile with 3-benzyl-1H-1,2,3-triazole in the presence of a reducing agent. The reaction is carried out under controlled conditions, such as specific temperature and pressure, to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for efficient production while maintaining strict quality control standards .
Chemical Reactions Analysis
Types of Reactions
2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal ions and facilitate catalytic reactions.
Biology: The compound is employed in biochemical assays to study enzyme activities and protein interactions.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron-donating or electron-withdrawing group, influencing the reactivity of the compound. It can stabilize metal ions in catalytic cycles, enhance the binding affinity of ligands to proteins, and modulate the activity of enzymes .
Comparison with Similar Compounds
Similar Compounds
Tris(benzyltriazolylmethyl)amine: A similar compound with multiple benzyltriazole groups, used as a ligand in coordination chemistry.
1-Benzyl-1H-1,2,3-triazole: A simpler benzotriazole derivative with applications in organic synthesis.
Uniqueness
2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzonitrile is unique due to the presence of both the benzotriazole and benzonitrile moieties, which confer distinct chemical properties. This combination allows for versatile reactivity and a wide range of applications in various scientific fields .
Properties
Molecular Formula |
C16H12ClN5 |
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Molecular Weight |
309.75 g/mol |
IUPAC Name |
2-[(3-benzyltriazol-4-yl)amino]-5-chlorobenzonitrile |
InChI |
InChI=1S/C16H12ClN5/c17-14-6-7-15(13(8-14)9-18)20-16-10-19-21-22(16)11-12-4-2-1-3-5-12/h1-8,10,20H,11H2 |
InChI Key |
BFNPPBDSPBJFCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)NC3=C(C=C(C=C3)Cl)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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